molecular formula C7H6N4O3 B1307294 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid CAS No. 842972-47-8

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

Cat. No.: B1307294
CAS No.: 842972-47-8
M. Wt: 194.15 g/mol
InChI Key: KCCUGNPBQXGXGB-UHFFFAOYSA-N
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Description

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties. It has been studied for its potential therapeutic applications, particularly in the treatment of various diseases due to its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCUGNPBQXGXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390228
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-47-8
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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